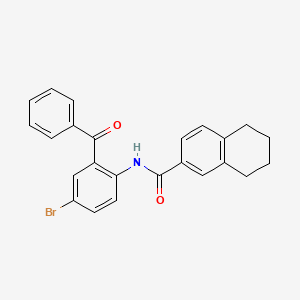

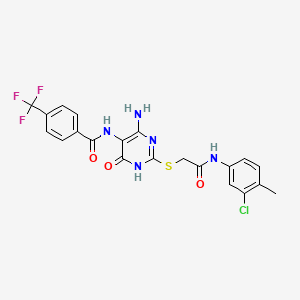

![molecular formula C15H16N6O2S B2370871 3-methyl-6-(4-(thieno[3,2-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 2320468-79-7](/img/structure/B2370871.png)

3-methyl-6-(4-(thieno[3,2-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

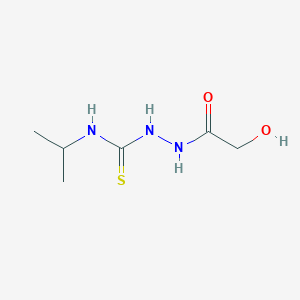

The compound “3-methyl-6-(4-(thieno[3,2-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione” is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are known to have significant biological activities and are often used in the development of new therapeutic agents .

Synthesis Analysis

The synthesis of similar thieno[2,3-d]pyrimidine derivatives involves several steps . The process typically starts with substituted aldehydes and involves reactions such as reflux with HCl in DMF, followed by reaction with POCl3, and finally reflux with morpholine in a mixture of absolute ethanol and isopropanol .Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives, including the compound , is crucial for their biological activity. For instance, the morpholine oxygen in these compounds forms a hydrogen bond with the hinge Val851 in the active site of PI3K, a lipid kinase involved in cancer progression .Chemical Reactions Analysis

Thieno[2,3-d]pyrimidine derivatives can undergo various chemical reactions. For example, 3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one, when treated with phosphorous oxychloride, affords 4-chloro-3-methyl-6-phenyl-thieno[3,2-d]pyrimidine-2(3H)-thione .Scientific Research Applications

Synthesis and Characterization

The synthesis of novel heterocyclic compounds derived from related chemical structures involves intricate chemical reactions that yield a variety of compounds with potential pharmacological activities. For instance, studies have shown the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines from precursors such as visnaginone and khellinone, highlighting the versatility of pyrimidine derivatives in generating new chemical entities with possible therapeutic applications (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Pharmacological Evaluation

The newly synthesized compounds often undergo pharmacological screening to evaluate their potential as therapeutic agents. For example, certain synthesized compounds have been tested for their COX-2 inhibitory activities, analgesic, and anti-inflammatory properties, with some showing significant promise compared to standard drugs (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). Another study focused on the synthesis and characterization of hybrids of natural alkaloids with thieno[2,3-d]pyrimidinones, uncovering their cytotoxic activities against various human cancer cell lines, suggesting potential anticancer applications (L. Nie et al., 2018).

Mechanism of Action

properties

IUPAC Name |

3-methyl-6-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O2S/c1-19-12(22)8-11(18-15(19)23)20-3-5-21(6-4-20)14-13-10(2-7-24-13)16-9-17-14/h2,7-9H,3-6H2,1H3,(H,18,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKSTOLMPNQRJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)N2CCN(CC2)C3=NC=NC4=C3SC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

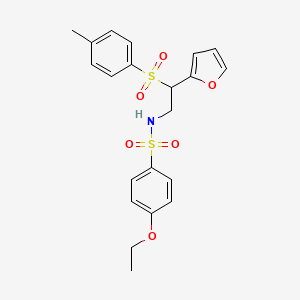

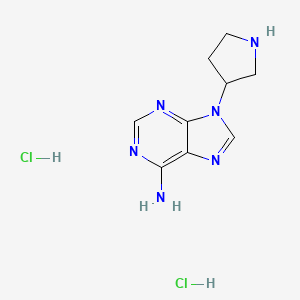

![N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dioxo-7-phenyl-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2370795.png)

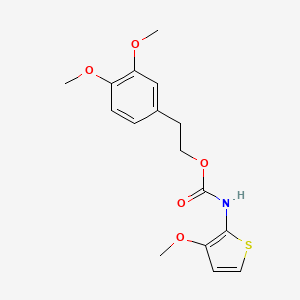

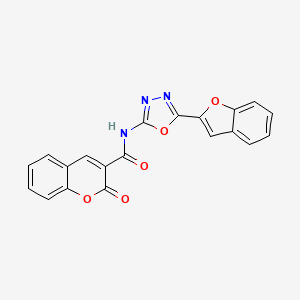

![2-Bromo-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2370796.png)

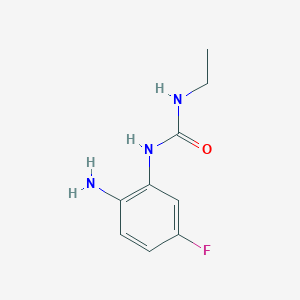

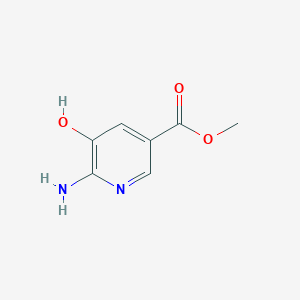

![[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-chlorobenzenecarboxylate](/img/structure/B2370800.png)

![1-[4-(Diethylsulfamoyl)-2-nitrophenyl]piperidine-4-carboxylic acid](/img/structure/B2370807.png)

![N-[4-[[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2370808.png)